N-Cyclohexyl-1-imidazolecarboxamide

Description

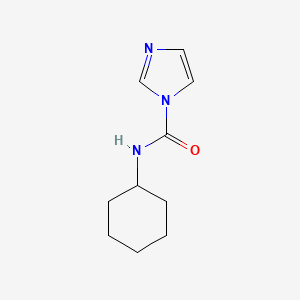

N-Cyclohexyl-1-imidazolecarboxamide (CAS: 91977-33-2, molecular formula: C₁₀H₁₅N₃O) is a synthetic imidazole derivative characterized by a cyclohexyl substituent attached to the carboxamide group of the imidazole ring. This compound is structurally distinct due to its bulky cyclohexyl moiety, which influences its physicochemical properties, such as solubility and lipophilicity. It is commercially available in varying quantities (e.g., 100 mg to 10 g) with standardized pricing and rapid delivery options, as noted in product listings from suppliers like KeyWe Chemistry .

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

N-cyclohexylimidazole-1-carboxamide |

InChI |

InChI=1S/C10H15N3O/c14-10(13-7-6-11-8-13)12-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,14) |

InChI Key |

NXJIYCANKQQFTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-1-imidazolecarboxamide can be synthesized through the reaction of cyclohexylamine with 1,1’-carbonyldiimidazole . The reaction typically involves the following steps:

- Dissolve cyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).

- Add 1,1’-carbonyldiimidazole to the solution with vigorous stirring.

- Allow the reaction to proceed at room temperature for a specified duration.

- Isolate the product by filtration and purify it using standard techniques such as recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-1-imidazolecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in a solvent like ethanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with hydrogenated imidazole rings.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

N-Cyclohexyl-1-imidazolecarboxamide exhibits several pharmacological activities that make it a candidate for further research and development. Key properties include:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. In vitro assays indicate significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : In vitro tests have shown that this compound possesses antimicrobial properties, indicating its potential as an antimicrobial agent .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

Cancer Treatment

The compound's antitumor properties make it a candidate for cancer therapies. Research has indicated its efficacy against various cancer types, including glioblastoma and breast cancer. A study highlighted its ability to inhibit tumor growth in specific cell lines, showcasing its potential as an anticancer agent .

Treatment of Inflammatory Disorders

Due to its anti-inflammatory effects, this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Its mechanism involves modulating inflammatory pathways, which could lead to reduced symptoms and improved patient outcomes .

Antiparasitic Applications

While primarily studied for its anticancer and anti-inflammatory properties, there is emerging interest in the compound's potential as an antiparasitic agent. Similar imidazole derivatives have shown effectiveness against parasites like Giardia lamblia and Entamoeba histolytica, suggesting a pathway for further exploration of this compound in this area .

Case Studies and Research Findings

Several studies have investigated the applications of this compound, contributing to the understanding of its therapeutic potential:

Anticancer Studies

A notable study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound demonstrated that it reduced levels of pro-inflammatory cytokines in animal models of arthritis. This finding supports its potential use in developing new treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity . For example, the carboxamide moiety can interact with enzyme active sites, inhibiting their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl analogs (e.g., CAS 154696-60-3) exhibit intermediate properties, balancing solubility and steric effects .

Functional Analogues in Pharmacology

Several imidazolecarboxamide derivatives with modified substituents have demonstrated pharmacological relevance:

Dacarbazine (DTIC)

- Structure: 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (CAS 4342-03-4).

- Key Differences: Incorporates a triazeno group instead of a cyclohexyl substituent.

- Applications: Approved chemotherapeutic agent for metastatic melanoma and Hodgkin’s lymphoma .

- Mechanism : Acts as an alkylating agent after metabolic activation, inducing DNA crosslinking .

Experimental Triazeno Derivatives

- Examples: Compounds like 5-(3,3-Dimethyl-1-triazeno)imidazole-5-carboxamide (CAS 134) and 4(5)-(3,3-Dimethyl-1-triazeno)imidazole carboxamide (CAS 131) .

- Comparison: Unlike this compound, these derivatives feature reactive triazeno groups, enabling DNA alkylation but also increasing toxicity risks .

Research Findings and Practical Considerations

Commercial Availability and Pricing

| Quantity | Market Price (CNY) | Discounted Price (CNY) | Availability |

|---|---|---|---|

| 100 mg | 701 | 666 | 1–2 days (China) |

| 10 g | 8,327 | 7,910.7 | 1–2 days (China) |

Data sourced from KeyWe Chemistry product listings .

Biological Activity

N-Cyclohexyl-1-imidazolecarboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antiparasitic, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an imidazolecarboxamide core. Its molecular formula is , and it has been synthesized through various methods aimed at enhancing its biological efficacy.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds similar to this compound. For instance, nitroimidazole carboxamides, which share structural similarities, have shown promising results against Giardia lamblia and Entamoeba histolytica. The effective concentration (EC50) values for these compounds ranged from 0.1 to 2.5 μM, significantly lower than that of metronidazole (EC50 = 6.1–18 μM) .

Table 1: Antiparasitic Activity Comparison

| Compound | Target Parasite | EC50 (μM) |

|---|---|---|

| Nitroimidazole Carboxamide | Giardia lamblia | 0.1 - 2.5 |

| Nitroimidazole Carboxamide | Entamoeba histolytica | 1.7 - 5.1 |

| Metronidazole | Giardia lamblia | 6.1 - 18 |

These findings suggest that this compound could be a candidate for further development as an antiparasitic agent.

Antifungal Activity

The antifungal properties of related imidazole derivatives have also been investigated. A study on N-cyano-1H-imidazole-4-carboxamides demonstrated good antifungal activity against Rhizoctonia solani, with the most effective compound exhibiting an EC50 of 2.63 μg/mL . This highlights the potential of imidazole-based compounds in treating fungal infections.

Table 2: Antifungal Activity Overview

| Compound | Target Fungus | EC50 (μg/mL) |

|---|---|---|

| N-cyano-1H-imidazole-4-carboxamide | Rhizoctonia solani | 2.63 |

Case Studies and Research Findings

Several research initiatives have focused on the synthesis and biological evaluation of imidazole derivatives:

- Synthesis and Evaluation : A novel synthetic method for N-cyano-1H-imidazole-4-carboxamides resulted in several derivatives with varying degrees of antifungal activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed critical insights into how modifications to the imidazole ring can influence biological activity across different pathogens .

- High Throughput Screening : A high-throughput screen identified several promising chemotypes within the imidazole family that could inhibit bacterial resistance mechanisms, suggesting a pathway for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.